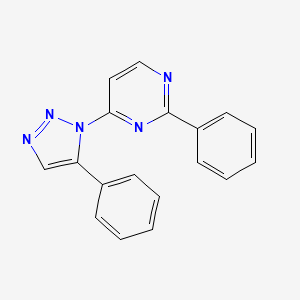![molecular formula C11H16 B14405260 2,3-Diethylidenebicyclo[2.2.1]heptane CAS No. 85553-72-6](/img/structure/B14405260.png)
2,3-Diethylidenebicyclo[2.2.1]heptane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Diethylidenebicyclo[2.2.1]heptane is a bicyclic hydrocarbon with the molecular formula C₉H₁₂. It is a derivative of bicyclo[2.2.1]heptane, characterized by the presence of two ethylidene groups at the 2 and 3 positions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diethylidenebicyclo[2.2.1]heptane typically involves the Diels-Alder reaction, a powerful tool in organic chemistry. This reaction involves the cycloaddition of a diene and a dienophile to form a bicyclic structure. For instance, cyclopentadiene can react with ethylidene derivatives under controlled conditions to yield the desired compound .
Industrial Production Methods
Industrial production of bicyclo[2.2.1]heptane derivatives often involves catalytic hydrogenation reactions. For example, bicyclo[2.2.1]hept-5-en-2,3-dicarboxylic acid disodium can be subjected to catalytic hydrogenation using an aluminum-nickel alloy catalyst at temperatures ranging from 15-40°C and atmospheric pressure .
化学反应分析
Types of Reactions
2,3-Diethylidenebicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperoxybenzoic acid (MCPBA) to form epoxides.
Reduction: Catalytic hydrogenation can reduce the ethylidene groups to ethyl groups.
Substitution: Electrophilic substitution reactions can introduce functional groups at specific positions on the bicyclic framework.
Common Reagents and Conditions
Common reagents used in these reactions include MCPBA for oxidation, aluminum-nickel alloy for hydrogenation, and various electrophiles for substitution reactions. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pressures .
Major Products
Major products formed from these reactions include epoxides, reduced hydrocarbons, and substituted bicyclic compounds. These products can serve as intermediates for further chemical transformations .
科学研究应用
2,3-Diethylidenebicyclo[2.2.1]heptane has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
作用机制
The mechanism of action of 2,3-Diethylidenebicyclo[2.2.1]heptane involves its interaction with molecular targets through its reactive ethylidene groups. These groups can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. The pathways involved include oxidation, reduction, and substitution reactions, which modify the compound’s structure and activity .
相似化合物的比较
Similar Compounds
2,3-Dimethylene-bicyclo[2.2.1]heptane: Similar in structure but with methylene groups instead of ethylidene groups.
Bicyclo[2.2.1]heptane derivatives: Various derivatives with different substituents at the 2 and 3 positions.
Uniqueness
2,3-Diethylidenebicyclo[2.2.1]heptane is unique due to its ethylidene groups, which provide distinct reactivity compared to other bicyclo[2.2.1]heptane derivatives. This uniqueness makes it valuable for specific synthetic applications and research purposes .
属性
CAS 编号 |
85553-72-6 |
|---|---|
分子式 |
C11H16 |
分子量 |
148.24 g/mol |
IUPAC 名称 |
2,3-di(ethylidene)bicyclo[2.2.1]heptane |
InChI |
InChI=1S/C11H16/c1-3-10-8-5-6-9(7-8)11(10)4-2/h3-4,8-9H,5-7H2,1-2H3 |
InChI 键 |
SZWYUAWMEPZPNP-UHFFFAOYSA-N |
规范 SMILES |
CC=C1C2CCC(C2)C1=CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


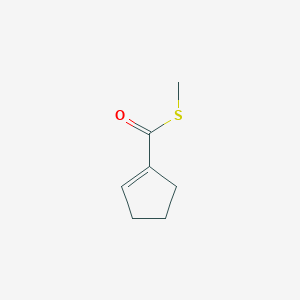
![N'-[(E)-1-ethylbutylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B14405183.png)

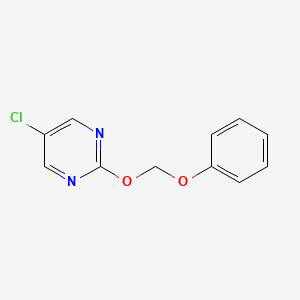
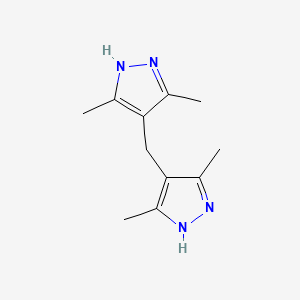
![1-Ethyl-2-methyl-3-[(2-methyl-1H-indol-3-yl)(thiophen-2-yl)methyl]-1H-indole](/img/structure/B14405203.png)
![N-[4-(6-Oxo-3-phenylpyridazin-1(6H)-yl)butyl]-N'-propylurea](/img/structure/B14405204.png)
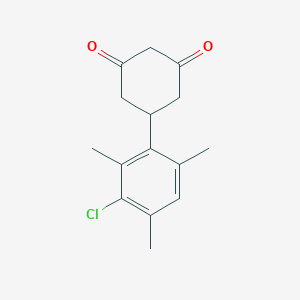
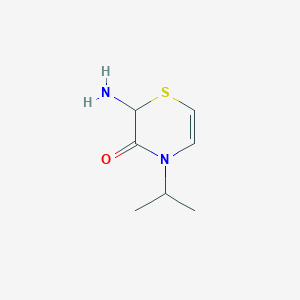
![4-(Propan-2-yl)-2-[(propan-2-yl)amino]-2H-1,4-thiazin-3(4H)-one](/img/structure/B14405231.png)
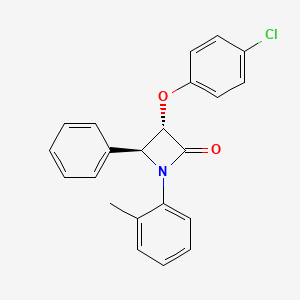
![2-({4-[2-(2,2-Dimethylpropoxy)ethoxy]phenoxy}methyl)oxirane](/img/structure/B14405242.png)

